molecular formula C11H12BrF3 B14886723 (2-(Bromomethyl)-4,4,4-trifluorobutyl)benzene

(2-(Bromomethyl)-4,4,4-trifluorobutyl)benzene

Cat. No.: B14886723
M. Wt: 281.11 g/mol
InChI Key: FEUYPDNELKLFPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-(Bromomethyl)-4,4,4-trifluorobutyl)benzene is an organic compound that features a benzene ring substituted with a bromomethyl group and a trifluorobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Bromomethyl)-4,4,4-trifluorobutyl)benzene typically involves the bromination of a suitable precursor. One common method is the bromination of (4,4,4-trifluorobutyl)benzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures to facilitate the formation of the bromomethyl group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and reagent concentration, can optimize the production process. Additionally, purification steps like distillation or recrystallization are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

(2-(Bromomethyl)-4,4,4-trifluorobutyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of (2-(Bromomethyl)-4,4,4-trifluorobutyl)benzene involves its interaction with molecular targets through its functional groups. The bromomethyl group can participate in nucleophilic substitution reactions, forming covalent bonds with nucleophiles. The trifluorobutyl group imparts unique electronic properties, influencing the compound’s reactivity and interaction with other molecules. These interactions can affect various biochemical pathways and molecular targets, making the compound useful in diverse applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(Bromomethyl)-4,4,4-trifluorobutyl)benzene is unique due to the presence of both bromomethyl and trifluorobutyl groups. This combination imparts distinct electronic and steric properties, making it valuable in specific synthetic and industrial applications. The trifluorobutyl group enhances the compound’s stability and reactivity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C11H12BrF3

Molecular Weight

281.11 g/mol

IUPAC Name

[2-(bromomethyl)-4,4,4-trifluorobutyl]benzene

InChI

InChI=1S/C11H12BrF3/c12-8-10(7-11(13,14)15)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2

InChI Key

FEUYPDNELKLFPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(CC(F)(F)F)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.